![molecular formula C16H19NO2 B12513788 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde CAS No. 676476-78-1](/img/structure/B12513788.png)
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound known for its unique structure and properties. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. The presence of the diethylamino group and hydroxyl group on the naphthalene ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde typically involves multiple steps. One common method is the Knoevenagel condensation reaction, where 4-diethylamino-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of a base such as piperidine . This reaction forms the intermediate product, which is then subjected to further reactions to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethylamino group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of optical brighteners, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and nucleophilicity.
Coumarin Derivatives: Compounds with similar fluorescent properties and applications in dye synthesis.
Uniqueness
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
676476-78-1 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)-3-hydroxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C16H19NO2/c1-3-17(4-2)10-15-14-8-6-5-7-12(14)9-13(11-18)16(15)19/h5-9,11,19H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
UDDUAARDGTZKES-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=CC2=CC=CC=C21)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


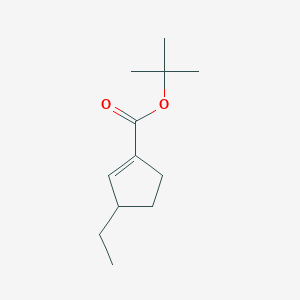
![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
![(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide](/img/structure/B12513717.png)
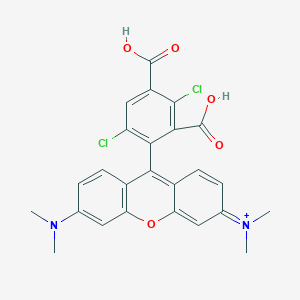
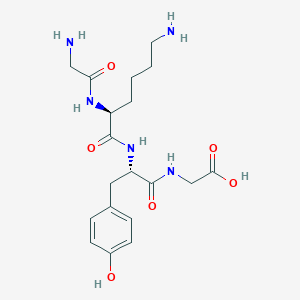
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
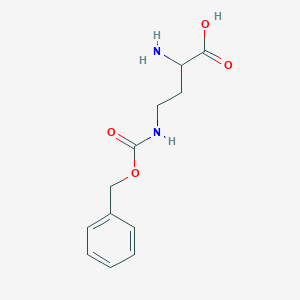
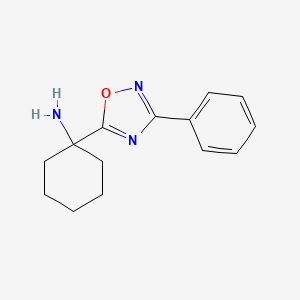
![N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B12513739.png)
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
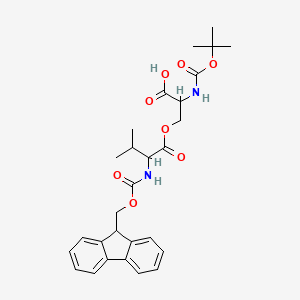
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
